Sulfone, butyl p-tolyl
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Overview
Description
Sulfone, butyl p-tolyl: is an organic compound with the molecular formula C11H16O2S . It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is known for its versatility in organic synthesis and its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing sulfones is the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving sulfones.
Major Products Formed:
Sulfoxides: Formed through partial oxidation.
Sulfides: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Sulfone, butyl p-tolyl is used as a building block in organic synthesis. It is particularly valuable in the development of new synthetic methodologies for creating carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the design of molecules with specific biological activities .
Industry: Sulfones are used in the production of polymers and other materials. Their stability and reactivity make them suitable for various industrial applications, including the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of sulfone, butyl p-tolyl involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing substituent, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- Butyl o-tolyl sulfone
- Butyl p-tolyl sulfide
- Benzyl p-tolyl sulfone
- Pentyl p-tolyl sulfone
- Phenyl p-tolyl sulfone
- Cyclohexyl p-tolyl sulfone
- Phenethyl p-tolyl sulfone
- Isopropyl p-tolyl sulfone
- Bromomethyl p-tolyl sulfone
- Allyl p-tolyl sulfone
Uniqueness: Sulfone, butyl p-tolyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfones. Its butyl and p-tolyl groups influence its chemical behavior, making it suitable for specific synthetic applications .
Properties
CAS No. |
7569-36-0 |
---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-butylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GQNSNCZNXFDRRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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